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Compound of Interest

Compound Name: 3,5-Difluorotoluene

Cat. No.: B038592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum mechanical properties of 3,5-
difluorotoluene, a molecule of interest in various chemical and pharmaceutical research

domains. By delving into its rotational dynamics, molecular structure, and electronic

characteristics, this document provides a comprehensive overview based on experimental and

computational studies, offering valuable insights for applications in drug design and materials

science.

Rotational Spectroscopy and Internal Dynamics
The rotational spectrum of 3,5-difluorotoluene reveals fascinating insights into its internal

dynamics, particularly the rotation of the methyl group. High-resolution microwave

spectroscopy has been a pivotal technique in characterizing these properties.

Experimental Protocol: Microwave Spectroscopy
The investigation into the rotational spectrum of 3,5-difluorotoluene was conducted using a

jet-cooled Fourier transform microwave spectrometer. A commercial sample of 3,5-
difluorotoluene was introduced into the spectrometer, and neon was utilized as a carrier gas.

The rotational spectra were recorded in the 5–25 GHz frequency range. The high resolution of

this technique allows for the precise determination of rotational constants and the subtle effects

of internal molecular motions.
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Quantitative Data: Rotational Parameters and Potential
Barrier
The analysis of the rotational spectrum for the ground vibrational state (m=0) yielded precise

rotational constants and the potential barrier hindering the internal rotation of the methyl group.

Due to the C2v symmetry of the 3,5-difluorotoluene frame and the C3v symmetry of the

methyl group, the dominant term in the potential for internal rotation is the six-fold barrier (V6).

Parameter Experimental Value

Rotational Constants

A (MHz) 3208.9918(21)

B (MHz) 1599.9320(11)

C (MHz) 1070.7314(11)

Potential Barrier

V6 (kJ mol⁻¹) 0.0856(10)

Electric Dipole Moment

µ (Debye) 2.376(14)

Table 1: Experimental rotational constants, V6 potential barrier, and electric dipole moment for

the m=0 torsional state of 3,5-Difluorotoluene.

The remarkably low V6 barrier indicates that the methyl group in 3,5-difluorotoluene is a

nearly free rotor at room temperature. This has implications for its conformational flexibility and

intermolecular interactions.

Computational Quantum Mechanical Analysis
To complement experimental findings and to probe properties that are not directly accessible

through spectroscopy, quantum mechanical calculations are indispensable. Density Functional

Theory (DFT) is a widely used computational method for this purpose.
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Computational Methodology
While a specific, comprehensive computational study on 3,5-difluorotoluene detailing all

aspects of its molecular and electronic structure is not available in the cited literature, a

standard and reliable computational protocol for similar fluorinated toluenes involves the use of

the Gaussian suite of programs. A typical level of theory for accurate geometry and vibrational

frequency calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-

311++G(d,p). This combination provides a good balance between computational cost and

accuracy for organic molecules.

Visualizing Quantum Mechanical Concepts
To better understand the relationships between different aspects of these quantum mechanical

studies, diagrams generated using the DOT language can be highly effective.

Experimental and Computational Workflow
The following diagram illustrates a typical workflow for a combined experimental and

computational study of a molecule like 3,5-difluorotoluene.
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Workflow for the quantum mechanical study of 3,5-difluorotoluene.
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The following diagram illustrates the conceptual hierarchy and interrelation of the quantum

mechanical properties discussed.
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Interrelation of quantum mechanical properties of 3,5-difluorotoluene.

Conclusion
The quantum mechanical study of 3,5-difluorotoluene provides a detailed picture of its

molecular framework and energetic landscape. The low barrier to internal methyl rotation, as

determined by microwave spectroscopy, is a key feature that influences its conformational

behavior. While a complete, published computational dataset is not yet available, established

theoretical protocols can reliably predict its geometry, vibrational spectra, and electronic

properties. This guide serves as a foundational resource for researchers, providing both the

available quantitative data and a roadmap for further computational investigations. Such a

comprehensive understanding is critical for the rational design of novel pharmaceuticals and

functional materials incorporating the 3,5-difluorotoluene moiety.
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[https://www.benchchem.com/product/b038592#quantum-mechanical-studies-of-3-5-
difluorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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